molecular formula C16H18O4 B13428450 3,2'-Dihydroxy-4,5-dimethoxybibenzyl

3,2'-Dihydroxy-4,5-dimethoxybibenzyl

Cat. No.: B13428450
M. Wt: 274.31 g/mol
InChI Key: UKTGWJQYLXXLOG-UHFFFAOYSA-N
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Description

3,2’-Dihydroxy-4,5-dimethoxybibenzyl is an organic compound that belongs to the bibenzyl family. This compound is characterized by the presence of two hydroxyl groups and two methoxy groups attached to a bibenzyl skeleton. It is a natural product often found in various plant species and has been the subject of numerous scientific studies due to its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,2’-Dihydroxy-4,5-dimethoxybibenzyl typically involves the coupling of appropriate benzyl derivatives under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where a boronic acid derivative reacts with a halogenated benzyl compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of 3,2’-Dihydroxy-4,5-dimethoxybibenzyl may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the coupling reactions while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3,2’-Dihydroxy-4,5-dimethoxybibenzyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted bibenzyl compounds .

Scientific Research Applications

3,2’-Dihydroxy-4,5-dimethoxybibenzyl has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,2’-Dihydroxy-4,5-dimethoxybibenzyl involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-Dihydroxy-4,5-dimethoxybibenzyl
  • 3,4’-Dihydroxy-5,5’-dimethoxybibenzyl
  • 4,4’-Dihydroxy-3,5-dimethoxybibenzyl

Uniqueness

3,2’-Dihydroxy-4,5-dimethoxybibenzyl is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

5-[2-(2-hydroxyphenyl)ethyl]-2,3-dimethoxyphenol

InChI

InChI=1S/C16H18O4/c1-19-15-10-11(9-14(18)16(15)20-2)7-8-12-5-3-4-6-13(12)17/h3-6,9-10,17-18H,7-8H2,1-2H3

InChI Key

UKTGWJQYLXXLOG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)O)CCC2=CC=CC=C2O

Origin of Product

United States

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